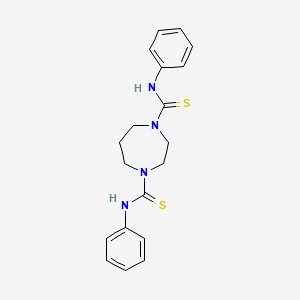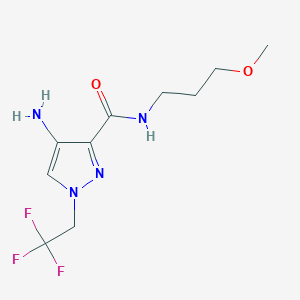
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile” is a chemical compound with the linear formula C11H8N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized from isatin and 5,7-dibromoisatin . The synthetic flexibility of isatin led to the synthesis of a variety of substituted derivatives .Molecular Structure Analysis
The molecular structure of “3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile” is represented by the linear formula C11H8N2O2 . The molecular weight of this compound is 200.199 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile serves as a precursor for the synthesis of different heterocyclic compounds due to its reactivity. Research highlights its utility in synthesizing indole-containing heterocycles, which are of interest due to their potential biological activities. For example, it has been used in the facile synthesis of 4H-pyran derivatives bearing the indole skeleton via multicomponent reactions, indicating its versatility in organic synthesis (Fadda, El-Mekabaty, Mousa, & Elattar, 2014).
Application in Organic Electronics
The compound's derivatives have been explored for their potential applications in organic electronics, particularly due to their interesting photophysical properties. Research into poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties developed through domino four-component condensation reactions has shown that these derivatives exhibit strong blue-green fluorescence emission. This property suggests their applicability in materials science and as environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
Chemical Synthesis and Drug Development
The synthesis of new heterocyclic substances from 2-arylhydrazononitriles, including those derived from 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile, showcases the role of this compound in drug development. These substances exhibit promising antimicrobial activities, underscoring the potential of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile derivatives in the pharmaceutical industry (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Exploration in Material Science
Additionally, derivatives of 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile have been explored for their application in material science, such as in the development of safe electrolytes for lithium-ion batteries. Ternary mixtures involving nitrile-functionalized glyme demonstrate the potential of these derivatives in enhancing the safety and performance of lithium-ion batteries, indicating a significant application in energy storage technologies (Liu, Fang, Shi, Luo, Yang, & Hirano, 2016).
Safety and Hazards
Zukünftige Richtungen
One of the compounds synthesized from isatin and 5,7-dibromoisatin demonstrated higher selectivity toward the MCF-7 cell line and could kill cancer cells 19–20 times more effectively than non-cancer cells . This property may enable us to effectively control tumors with low side effects . Hence, it is proposed that 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide may be used as a lead for further development .
Eigenschaften
IUPAC Name |
3-(2,3-dioxoindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBZWCHIEWPKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(acetylamino)-2-[(Z)-2-(4-chloro-2-nitrophenyl)hydrazono]acetate](/img/structure/B2678399.png)
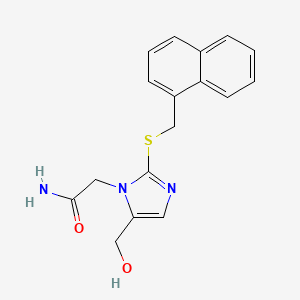

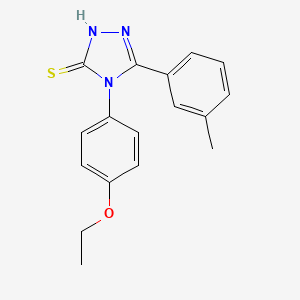
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2678404.png)



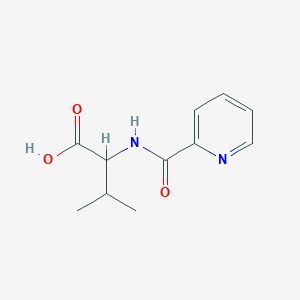
![3-cinnamyl-8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678413.png)
![6-Methyl-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2678414.png)

